Cas no 6375-65-1 (2-((2-Nitrophenyl)thio)acetic Acid)

2-((2-Nitrophenyl)thio)acetic Acid is a synthetic organic compound featuring a nitrophenylthio moiety linked to an acetic acid group. This structure makes it a versatile intermediate in organic synthesis, particularly for constructing sulfur-containing heterocycles or functionalized aromatic systems. The nitro group enhances reactivity, facilitating further derivatization, while the thioether linkage provides stability under various conditions. Its applications include pharmaceutical research, where it may serve as a precursor for bioactive molecules, and materials science for designing specialized polymers. The compound’s well-defined reactivity profile and compatibility with standard purification methods make it a reliable choice for precision synthesis. Proper handling is advised due to potential sensitivity to light or heat.
2-((2-Nitrophenyl)thio)acetic Acid structure
6375-65-1 structure
Product name:2-((2-Nitrophenyl)thio)acetic Acid
CAS No:6375-65-1
MF:C6H6O8S2.2[C4H11N]
Molecular Weight:416.51072
MDL:MFCD02975879
CID:505090
PubChem ID:807911

2-((2-Nitrophenyl)thio)acetic Acid 化学的及び物理的性質

名前と識別子

    • Acetic acid,2-[(2-nitrophenyl)thio]-
    • 2-[(2-nitrophenyl)sulfanyl]acetic acid
    • (2-NITROPHENYL)THIO]ACETIC ACID
    • acetic acid, 2-(2-nitrophenyl)thio-
    • Acetic acid, [(2-nitrophenyl)thio]-
    • 2-(2-nitrophenylthio)acetic acid
    • 6375-65-1
    • SCHEMBL2705062
    • [(2-nitrophenyl)sulfanyl]acetic acid
    • [(2-nitrophenyl)thio]acetic acid
    • AKOS000201714
    • NoName_452
    • 2-((2-Nitrophenyl)thio)aceticacid
    • SR-01000244020
    • SCHEMBL15604539
    • EN300-10770
    • MFCD02975879
    • SR-01000244020-1
    • AS-60657
    • CS-0157963
    • DTXSID20901348
    • AT20949
    • Z31205652
    • 2-(2-nitrophenyl)sulfanylacetic Acid
    • 2-((2-Nitrophenyl)thio)acetic acid
    • 2-((2-Nitrophenyl)thio)acetic Acid
    • MDL: MFCD02975879
    • インチ: InChI=1S/C8H7NO4S/c10-8(11)5-14-7-4-2-1-3-6(7)9(12)13/h1-4H,5H2,(H,10,11)
    • InChIKey: PINPTHMYKLERLV-UHFFFAOYSA-N
    • SMILES: C1([H])=CC(=C(C=C1)SCC(=O)O)[N+](=O)[O-]

計算された属性

  • 精确分子量: 212.00178
  • 同位素质量: 213.00957888g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 228
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.9
  • トポロジー分子極性表面積: 108Ų

じっけんとくせい

  • PSA: 83.27

2-((2-Nitrophenyl)thio)acetic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JD705-200mg
2-((2-Nitrophenyl)thio)acetic Acid
6375-65-1 97%
200mg
435.0CNY 2021-07-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1228603-5g
2-((2-Nitrophenyl)thio)acetic acid
6375-65-1 97%
5g
¥5810.00 2024-05-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N24470-250mg
(2-NITROPHENYL)THIO]ACETIC ACID
6375-65-1
250mg
¥516.0 2021-09-08
eNovation Chemicals LLC
Y1215449-5g
2-((2-Nitrophenyl)thio)acetic acid
6375-65-1 95%
5g
$850 2024-06-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1228603-100mg
2-((2-Nitrophenyl)thio)acetic acid
6375-65-1 97%
100mg
¥505.00 2024-05-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1228603-250mg
2-((2-Nitrophenyl)thio)acetic acid
6375-65-1 97%
250mg
¥672.00 2024-05-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JD705-50mg
2-((2-Nitrophenyl)thio)acetic Acid
6375-65-1 97%
50mg
186.0CNY 2021-07-17
abcr
AB313312-250 mg
[(2-Nitrophenyl)thio]acetic acid; .
6375-65-1
250 mg
€172.80 2023-07-19
TRC
N926530-100mg
2-((2-Nitrophenyl)thio)acetic Acid
6375-65-1
100mg
$ 95.00 2022-06-03
Enamine
EN300-10770-1.0g
2-[(2-nitrophenyl)sulfanyl]acetic acid
6375-65-1 95%
1.0g
$252.0 2023-02-09

2-((2-Nitrophenyl)thio)acetic Acid 関連文献

2-((2-Nitrophenyl)thio)acetic Acidに関する追加情報

Comprehensive Overview of 2-((2-Nitrophenyl)thio)acetic Acid (CAS No. 6375-65-1): Properties, Applications, and Research Insights

2-((2-Nitrophenyl)thio)acetic Acid (CAS No. 6375-65-1) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique molecular structure. This nitrophenyl-thioacetic acid derivative features a thioether linkage and a carboxylic acid functional group, making it a versatile intermediate for synthesizing bioactive molecules. Researchers are increasingly exploring its potential in drug discovery, particularly for designing enzyme inhibitors and antimicrobial agents, aligning with the global focus on antibiotic resistance solutions.

The compound's structure-activity relationship (SAR) has become a hot topic in computational chemistry, with studies leveraging AI-driven molecular modeling to predict its interactions with biological targets. Recent publications highlight its role in developing covalent inhibitors, a trending area in oncology research. The nitro group and thioacetic moiety provide dual reactivity sites, enabling selective modifications – a property highly valued in high-throughput screening platforms.

From an industrial perspective, 6375-65-1 demonstrates excellent stability under standard storage conditions (room temperature, inert atmosphere), addressing common concerns about compound degradation in supply chains. Analytical methods like HPLC purity testing and LC-MS characterization confirm its suitability for GMP-grade synthesis, meeting stringent quality requirements for preclinical studies. These attributes make it a reliable choice for contract research organizations (CROs) working on next-generation therapeutics.

Environmental scientists have investigated the biodegradation pathways of 2-((2-Nitrophenyl)thio)acetic Acid, responding to growing demand for green chemistry solutions. Its moderate water solubility (reported at 1.2 g/L at 25°C) and calculated logP value of 2.3 suggest balanced hydrophilicity-lipophilicity, a key parameter in ADMET profiling. These characteristics position it favorably compared to traditional aromatic nitro compounds in terms of environmental persistence.

Emerging applications include its use as a photoactive probe in biochemical assays, capitalizing on the nitroarene chromophore's UV-Vis absorption properties. This aligns with industry demands for non-radioactive labeling techniques in diagnostic development. Patent analyses reveal growing IP activity around derivatives of 6375-65-1, particularly in bioconjugation chemistry for targeted drug delivery systems.

Quality control protocols for 2-((2-Nitrophenyl)thio)acetic Acid emphasize residual solvent analysis and heavy metal screening, reflecting heightened regulatory scrutiny in API manufacturing. Suppliers now provide comprehensive coa documentation including NMR spectral data and HPLC chromatograms, addressing researchers' needs for complete characterization data. Such transparency supports reproducibility in medicinal chemistry workflows.

The compound's thermal behavior has been characterized by differential scanning calorimetry (DSC), showing a defined melting point at 148-150°C with good thermal stability below 200°C. These properties facilitate its use in solid-state chemistry applications and polymorph screening – critical considerations for formulation scientists working on dosage form development.

Recent advancements in continuous flow chemistry have enabled more efficient synthesis of 6375-65-1, reducing reaction times from hours to minutes while improving yield and purity. This progress supports the pharmaceutical industry's shift toward process intensification and sustainable manufacturing. Computational studies using DFT calculations have further elucidated its electronic structure, aiding in the design of novel analogs with enhanced properties.

As regulatory agencies emphasize ICH Q3D elemental impurity guidelines, the compound's compatibility with metal-catalyzed reactions has been systematically evaluated. This positions 2-((2-Nitrophenyl)thio)acetic Acid as a valuable building block for transition-metal-catalyzed cross-coupling reactions, a cornerstone methodology in modern heterocyclic chemistry.

The scientific community continues to explore new dimensions of this compound's utility, with recent studies examining its supramolecular interactions in crystal engineering and its potential as a ligand precursor in coordination chemistry. These diverse applications underscore its importance as a multifaceted tool in contemporary chemical research and development.

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Amadis Chemical Company Limited
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